Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1423757-79-2
VCID: VC2726917
InChI: InChI=1S/C7H7Cl2N3O2/c1-10-5-3(8)4(6(13)14-2)11-7(9)12-5/h1-2H3,(H,10,11,12)
SMILES: CNC1=NC(=NC(=C1Cl)C(=O)OC)Cl
Molecular Formula: C7H7Cl2N3O2
Molecular Weight: 236.05 g/mol

Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate

CAS No.: 1423757-79-2

Cat. No.: VC2726917

Molecular Formula: C7H7Cl2N3O2

Molecular Weight: 236.05 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate - 1423757-79-2

Specification

CAS No. 1423757-79-2
Molecular Formula C7H7Cl2N3O2
Molecular Weight 236.05 g/mol
IUPAC Name methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate
Standard InChI InChI=1S/C7H7Cl2N3O2/c1-10-5-3(8)4(6(13)14-2)11-7(9)12-5/h1-2H3,(H,10,11,12)
Standard InChI Key ZYVWLVPPFQRKJO-UHFFFAOYSA-N
SMILES CNC1=NC(=NC(=C1Cl)C(=O)OC)Cl
Canonical SMILES CNC1=NC(=NC(=C1Cl)C(=O)OC)Cl

Introduction

Structural Characteristics and Chemical Properties

Physical and Chemical Properties

While specific experimental data for Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate is limited in the available literature, its properties can be extrapolated based on structural analysis and comparison with similar pyrimidine derivatives. The following table presents the estimated physical and chemical properties:

PropertyEstimated ValueBasis for Estimation
Physical StateCrystalline solidTypical for substituted pyrimidines
ColorWhite to off-whiteCommon for pure organic heterocycles
SolubilityPoorly soluble in water; Soluble in organic solvents (e.g., ethyl acetate, methanol)Based on functional groups present and polarity
StabilityStable under normal conditions; Sensitive to strong oxidizing agentsDerived from similar pyrimidine derivatives
Reactivity SitesC-2 (chloro), C-5 (chloro), C-6 (methylamino), C-4 (carboxylate)Structure-based assessment

Structural Comparison with Related Compounds

To better understand the unique features of Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate, a comparison with structurally related compounds is valuable:

CompoundKey Structural DifferencesMolecular Weight
Methyl 2,6-dichloro-5-methylpyrimidine-4-carboxylateContains 5-methyl group instead of 5-chloro; 6-chloro instead of 6-methylamino221.04 g/mol
Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylateContains 5-methoxy group instead of 5-chloro; 6-chloro instead of 6-methylamino237.04 g/mol
4,5-Dichloro-6-methylpyrimidineLacks carboxylate functionality; Contains 6-methyl instead of 6-methylaminoSignificantly lower

Synthesis Methods and Reactions

Representative Synthesis of Related Compounds

The synthesis of the related compound methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate involves the following key steps:

  • Preparation of a solution containing 2,6-dichloro-5-methoxy-pyrimidine-4-carbaldehyde (50 g, 0.24 mol) in methanol (1 L) and water (60 mL)

  • Addition of sodium bicarbonate (400 g) to the solution

  • Dropwise addition of a 2 M solution of bromine (192 g, 1.2 mol) in methanol/water (600 mL, 9:1) over 45 minutes at 0°C with stirring

  • Continued stirring at 0°C for 1 hour, followed by room temperature stirring for 4 hours

  • Pouring the reaction mixture onto a mixture of crushed ice, sodium bisulfite, and sodium chloride

  • Extraction with ethyl acetate, drying, and solvent evaporation to obtain the final product with 87% yield

A modified version of this approach could potentially be applied to synthesize Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate, with additional steps to introduce the methylamino group at position 6 through selective nucleophilic aromatic substitution.

Reactivity Profile

The reactivity of Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate is dictated by its functional groups:

  • Chlorine substituents (positions 2 and 5): Susceptible to nucleophilic aromatic substitution reactions

  • Methylamino group (position 6): Can participate in N-alkylation, N-acylation, and hydrogen bonding

  • Methyl carboxylate group (position 4): Amenable to transesterification, hydrolysis, and reduction reactions

Applications and Research Significance

Medicinal Chemistry Applications

Substituted pyrimidines have extensive applications in medicinal chemistry due to their structural similarity to naturally occurring nucleobases. The specific substitution pattern in Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate suggests several potential pharmaceutical applications:

  • As a building block for compounds with potential anti-cancer, antiviral, or antimicrobial activities

  • As a scaffold for kinase inhibitor development

  • For structure-activity relationship studies in drug discovery programs

Synthetic Utility

The multiple functional groups present in Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate make it a versatile synthetic intermediate:

  • The two chlorine atoms provide sites for sequential functionalization through selective nucleophilic aromatic substitution

  • The methyl carboxylate group offers opportunities for various transformations to amides, acids, or reduced derivatives

  • The methylamino group can serve as a handle for further derivatization or as a hydrogen bond donor/acceptor in final compounds

Comparison with Other Pyrimidine Derivatives

Various substituted pyrimidines are commercially available and find applications in research and development. The Avantor catalog lists multiple related compounds including:

  • 4,5-Dichloro-2-methylpyrimidine (98%)

  • 4,5-Dichloro-6-methylpyrimidin-2-amine (95%)

  • 4,5-Dichloro-6-methylpyrimidine (95%)

  • 2,4-Dichloro-5-methylpyrimidine (98%)

  • 4,6-Dichloro-2-methylpyrimidine (≥97%)

Each of these compounds has distinct reactivity profiles and applications based on their substitution patterns, demonstrating the diversity and utility of this class of compounds.

Future Research Directions

Structure-Activity Relationship Studies

Further research on Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate could focus on developing a library of derivatives with systematic variations to establish structure-activity relationships in biological systems. This could involve modifications at the chlorine positions, alterations to the methylamino group, or transformations of the ester functionality.

Detailed Characterization Studies

Comprehensive characterization of Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate through advanced analytical techniques would provide valuable data for researchers. This could include:

  • Complete NMR spectroscopic analysis (1H, 13C, 15N)

  • Single crystal X-ray diffraction studies

  • Detailed mass spectrometry analysis

  • Computational studies of electronic properties and reactivity

Novel Synthetic Applications

Exploring the utility of Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate as a building block for more complex molecules represents another promising research direction. This could involve developing selective functionalization methods that exploit the different reactivities of the functional groups present in the molecule.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator